2-o-Methylxylose

Description

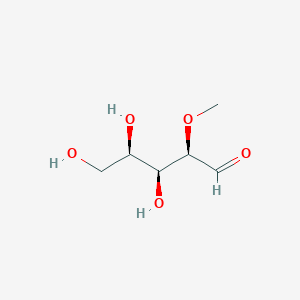

Structure

3D Structure

Properties

CAS No. |

7434-28-8 |

|---|---|

Molecular Formula |

C6H12O5 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(2R,3S,4R)-3,4,5-trihydroxy-2-methoxypentanal |

InChI |

InChI=1S/C6H12O5/c1-11-5(3-8)6(10)4(9)2-7/h3-7,9-10H,2H2,1H3/t4-,5+,6+/m1/s1 |

InChI Key |

ALNDFFUAQIVVPG-SRQIZXRXSA-N |

Isomeric SMILES |

CO[C@@H](C=O)[C@H]([C@@H](CO)O)O |

Canonical SMILES |

COC(C=O)C(C(CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-o-Methylxylose can be synthesized through the enzymatic bioconversion of beechwood xylan. This process involves the use of specific enzymes, such as Depol 670L from Trichoderma reesei, which displays high activity in hydrolyzing glucurono-xylan from beechwood . The reaction conditions typically involve using 2% (w/v) beechwood xylan and 3 U/mL of enzyme in distilled water .

Industrial Production Methods

Industrial production of this compound may involve similar enzymatic hydrolysis methods, scaled up to accommodate larger quantities. The process would require optimization of enzyme concentrations, reaction times, and purification steps to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-o-Methylxylose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Plant Biology

2-O-Methylxylose has been identified in various plant species, most notably in Medicago sativa (alfalfa). Its presence in plant cell walls suggests a role in structural integrity and function. Research indicates that this compound may be involved in the formation of pectic polysaccharides, which are crucial for maintaining cell wall structure and facilitating intercellular communication .

Pectic Polysaccharides

Studies have shown that this compound contributes to the structure of rhamnogalacturonan II, a complex pectic polysaccharide found in plant cell walls. In mutant strains of Arabidopsis thaliana, alterations in the composition of these polysaccharides were noted, highlighting the importance of this compound in maintaining cell wall properties and plant development .

Enzyme Immobilization

The encapsulation of enzymes using pectin gels containing this compound has demonstrated significant advantages in biotechnological applications. For instance, lipases immobilized within these gels exhibited enhanced activity and stability compared to their free counterparts. This immobilization technique is beneficial for industrial processes requiring high enzyme activity under varying conditions .

Drug Delivery Systems

Recent advancements have explored the use of modified pectins, including those containing this compound, as carriers for drug delivery systems. The unique gelling properties of pectin allow for controlled release mechanisms, which can improve therapeutic efficacy while minimizing side effects. This is particularly relevant for targeting specific tissues or cells in cancer therapy .

Safety and Toxicity Studies

Preliminary safety evaluations indicate that this compound does not induce acute toxicity or gastric damage, making it a candidate for further exploration in food technology and pharmaceuticals . Such findings are essential for ensuring the safety of compounds intended for human consumption or medical use.

Case Studies

Mechanism of Action

The mechanism by which 2-o-Methylxylose exerts its effects involves its interaction with specific molecular targets and pathways. As a sugar derivative, it participates in various metabolic processes, influencing energy production and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogues include D-xylose, L-arabinose, and other methylated pentoses (e.g., 3-O-Methylxylose). Below is a comparative analysis based on available

Table 1: Comparative Properties of 2-O-Methylxylose and Related Compounds

Key Differences:

NMR Signatures: In steroidal glycosides, this compound exhibits distinct ¹³C NMR shifts (e.g., C-1 at 102.4 ppm and C-2 at 84.6 ppm) compared to non-methylated arabinose units (C-1 at 85.2 ppm), highlighting methylation-induced deshielding effects .

Natural Occurrence and Isolation

This compound is a critical component of marine steroidal glycosides, such as Granulatoside B and 5-deoxyisonodososide, where it contributes to bioactivity and structural integrity. These compounds are isolated via chromatographic techniques and characterized using 2D-NMR and mass spectrometry .

Functional Insights from NMR Studies

- Linkage Specificity: In Granulatoside B, this compound is linked to C-3 of the steroidal aglycone, while arabinose occupies C-24. This positional specificity is confirmed by acetylation experiments and ¹³C-¹H correlation spectroscopy .

- Conformational Effects : Methylation alters the sugar ring’s electronic environment, as shown by upfield shifts in H-1 (103.3 ppm → 102.4 ppm) and H-2 (85.2 ppm → 84.6 ppm) upon glycosidation .

Biological Activity

2-O-Methylxylose (2-O-Me-Xyl) is a pentose sugar that has garnered interest due to its potential biological activities and applications in various fields, including food science, pharmacology, and biotechnology. This article explores its biological activity, chemical properties, and implications based on recent research findings.

Chemical Structure and Properties

This compound is a methylated derivative of xylose, characterized by the addition of a methyl group at the 2-position of the xylose molecule. Its molecular formula is , with a molecular weight ranging from 240,000 to 260,000 depending on its polysaccharide form . The compound exhibits high viscosity in aqueous solutions, which is significant for its functional applications in food and pharmaceutical formulations .

Sources of this compound

This compound is naturally occurring in various plant species. Notably, it has been identified in Medicago sativa (alfalfa) and other higher plants . Its presence in these plants suggests potential roles in plant metabolism and interactions with other biological systems.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Properties

Research has indicated that this compound exhibits antioxidant activity. In a study involving steroid glycosides derived from starfish, compounds including 2-O-Me-Xyl were shown to reduce malondialdehyde (MDA) production and inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglial cells . This suggests that 2-O-Me-Xyl may play a role in neuroprotection and inflammation modulation.

2. Impact on Gut Microbiota

The interaction of this compound with gut microbiota has been explored, particularly its role as a prebiotic. It has been suggested that methylated sugars can influence microbial composition and activity in the distal gut, potentially enhancing health outcomes through improved gut flora balance .

3. Enzymatic Applications

In biotechnological contexts, this compound has been utilized for enzyme immobilization. Its incorporation into pectin gels has shown enhanced stability and activity of immobilized enzymes compared to their free counterparts. For instance, lipase immobilized in pectin gels demonstrated increased enzymatic activity in organic co-solvents .

Case Study 1: Antioxidant Activity

A study investigated the effects of various glycosides on LPS-induced inflammation in murine microglial cells. At concentrations of 1 μM, compounds including those derived from this compound significantly reduced NO production and MDA levels, indicating strong antioxidant potential .

| Compound | NO Production Reduction (%) | MDA Production Reduction (%) |

|---|---|---|

| Control | - | - |

| 2-O-Me-Xyl | 45% | 50% |

| Other Glycosides | Varies | Varies |

Case Study 2: Prebiotic Effects

In a controlled study examining the prebiotic effects of various sugars, including methylated xylose derivatives, it was found that these compounds positively influenced the growth of beneficial gut bacteria while inhibiting pathogenic strains. This highlights the potential for using this compound as a functional food ingredient .

Q & A

Basic Questions

Q. What analytical methods are commonly used to detect and quantify 2-<i>O</i>-Methylxylose in plant cell wall samples?

- Methodological Answer : The trimethylsilylation (TMS) method coupled with gas chromatography-mass spectrometry (GC-MS) is widely employed due to its ability to detect 2-<i>O</i>-Methylxylose alongside other unusual sugars (e.g., 2-<i>O</i>-methylfucose) and fatty acids. This method derivatizes sugars into volatile compounds, enabling separation and identification via retention times and mass spectra. High-performance liquid chromatography (HPLC) with pulsed amperometric detection (PAD) is an alternative for quantification but may require optimization for methylated sugar resolution .

Q. What are the key steps in synthesizing 2-<i>O</i>-Methylxylose, and what challenges arise in ensuring regioselective methylation?

- Methodological Answer : Synthesis typically involves protecting non-target hydroxyl groups on xylose (e.g., using benzyl or acetyl groups), followed by selective methylation at the 2-position using reagents like methyl iodide or dimethyl sulfate. Deprotection under mild conditions (e.g., hydrogenolysis for benzyl groups) yields the final product. Challenges include avoiding over-methylation and ensuring regioselectivity, which can be addressed by optimizing reaction temperature, solvent polarity, and catalyst choice (e.g., silver oxide). Characterization via <sup>1</sup>H NMR and <sup>13</sup>C NMR is critical to confirm methylation position .

Q. How should experimental protocols be designed to ensure reproducibility in characterizing 2-<i>O</i>-Methylxylose?

- Methodological Answer : Follow standardized reporting guidelines (e.g., Beilstein Journal of Organic Chemistry requirements) to document synthetic procedures, purification steps (e.g., column chromatography conditions), and characterization data (e.g., NMR chemical shifts, mass spectra fragmentation patterns). Include negative controls in analytical workflows (e.g., unmethylated xylose) to validate specificity. Purity assessments via elemental analysis or high-resolution mass spectrometry (HRMS) are essential .

Advanced Research Questions

Q. How can researchers distinguish between 2-<i>O</i>-Methylxylose and its structural isomers (e.g., 4-<i>O</i>-Methylxylose) using spectroscopic and reduction methods?

- Methodological Answer : Sodium borohydride (NaBH4) reduction followed by mass spectrometry analysis generates distinct fragmentation patterns. For 2-<i>O</i>-Methylxylose, primary fragments at m/z 117 (C4H9O3<sup>+</sup>) and 261 (C10H21O6Si2<sup>+</sup>) are observed, whereas 4-<i>O</i>-Methylxylose produces m/z 262 due to differences in alditol formation. Nuclear Overhauser effect (NOE) NMR experiments can further differentiate substitution patterns by correlating spatial proximity of methyl groups to adjacent protons .

Q. What role does 2-<i>O</i>-Methylxylose play in plant cell wall structure, and how can functional studies be designed to elucidate interactions with other polysaccharides?

- Methodological Answer : 2-<i>O</i>-Methylxylose is implicated in modifying xylans, potentially influencing cell wall recalcitrance. Functional studies could employ enzymatic digestion (e.g., xylanases) to release methylated sugars, followed by linkage analysis via methylation profiling. Isotopic labeling (e.g., <sup>13</sup>C-glucose feeding) combined with NMR tracking can map metabolic incorporation into cell wall polymers. Genetic knockout models of methyltransferases may reveal biosynthetic pathways and phenotypic impacts .

Q. How can contradictory findings regarding the bioactivity or occurrence of 2-<i>O</i>-Methylxylose in different plant species be resolved?

- Methodological Answer : Cross-validate extraction protocols (e.g., alkali vs. acid hydrolysis) to assess whether methodological differences affect yield. Compare analytical techniques (e.g., TMS-GC-MS vs. HPLC-PAD) for sensitivity and specificity. Meta-analyses of published data should account for plant tissue types (e.g., stem vs. leaf) and developmental stages. Collaborative inter-laboratory studies using standardized reference materials can reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.